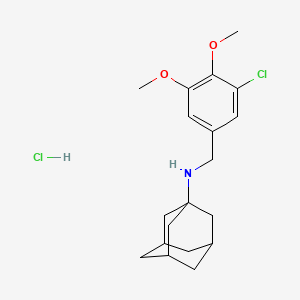![molecular formula C17H13Cl2N3O2 B4239275 3,4-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4239275.png)
3,4-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Übersicht
Beschreibung
3,4-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as DMXAA and has been studied for its potential use in cancer treatment.
Wirkmechanismus
DMXAA is thought to activate the immune system by inducing the production of cytokines, specifically tumor necrosis factor-alpha (TNF-α). TNF-α is known to cause vascular damage in tumors, leading to their regression. DMXAA has also been shown to inhibit angiogenesis, the formation of new blood vessels in tumors, which is essential for their growth and survival.
Biochemical and Physiological Effects:
DMXAA has been shown to cause a significant increase in TNF-α levels in the blood, leading to vascular damage in tumors. This results in the inhibition of tumor growth and induction of tumor necrosis. DMXAA has also been shown to inhibit angiogenesis, which is essential for tumor growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMXAA as a research tool is its ability to induce tumor necrosis and inhibit tumor growth in preclinical models. This makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, DMXAA has some limitations, including its potential toxicity and side effects in humans.
Zukünftige Richtungen
There are several future directions for research on DMXAA. One potential direction is the development of new cancer therapies that incorporate DMXAA as a component. Another potential direction is the investigation of the mechanisms underlying DMXAA's effects on the immune system and angiogenesis. Additionally, research could focus on identifying biomarkers that predict response to DMXAA treatment in cancer patients. Finally, further studies could investigate the potential use of DMXAA in combination with other cancer therapies, such as radiation therapy and chemotherapy.
Conclusion:
DMXAA is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its potential as a cancer therapy has been extensively studied, and it has been shown to induce tumor necrosis and inhibit tumor growth in preclinical models. DMXAA's ability to activate the immune system and inhibit angiogenesis makes it a valuable tool for studying cancer biology and developing new cancer therapies. While there are limitations to its use, DMXAA has several potential future directions for research, including the development of new cancer therapies and investigation of its mechanisms of action.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its potential use in cancer treatment. It has been shown to induce tumor necrosis and inhibit tumor growth in preclinical models. DMXAA has also been investigated as a potential enhancer of radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
3,4-dichloro-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-10-2-4-11(5-3-10)16-21-15(24-22-16)9-20-17(23)12-6-7-13(18)14(19)8-12/h2-8H,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMXZAVQNREOFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9,10,13-trimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxylic acid](/img/structure/B4239205.png)
![N-ethyl-2-methoxy-5-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4239207.png)




![2-[(4-fluorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4239230.png)

![methyl 4-[({[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4239245.png)



